molecular formula C19H13F2N3OS B13074778 5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one

5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one

Cat. No.: B13074778
M. Wt: 369.4 g/mol
InChI Key: CTAGLLHZHZYZMO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The compound’s IUPAC name delineates its structure: a 1,2-dihydropyrrol-3-one ring substituted at position 1 with a 4-fluorophenyl group, at position 4 with a 4-(4-fluorophenyl)thiazol-2-yl moiety, and at position 5 with an amino group. The pyrrolone ring adopts a partially saturated conformation, with the thiazole and fluorophenyl groups contributing to planar rigidity.

Key stereochemical features include:

  • Chirality : The pyrrolone ring’s C4 position (bearing the thiazole substituent) is a potential stereogenic center. However, computational models suggest rapid ring puckering, leading to dynamic stereoisomerism under ambient conditions.
  • Dihedral angles : Density Functional Theory (DFT) predicts a 35° dihedral angle between the thiazole and pyrrolone rings, minimizing steric clash between the 4-fluorophenyl groups.

The molecular formula, C₁₉H₁₂F₂N₃OS , was derived from high-resolution mass spectrometry (HR-MS) data of analogous compounds. The presence of two fluorine atoms enhances electronegativity, influencing dipole moments and intermolecular interactions.

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H13F2N3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2

InChI Key

CTAGLLHZHZYZMO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Pyrrol-3-one Core Formation

The pyrrol-3-one (1,2-dihydro-pyrrol-3-one) scaffold is commonly synthesized via one-pot multi-component reactions involving:

  • An aromatic aldehyde (bearing the 4-fluoro-phenyl group).
  • A primary amine or amino derivative to introduce the 5-amino group.
  • A keto acid or pyruvic acid as a building block for the pyrrolone ring.

For example, a one-pot condensation of 4-fluorobenzaldehyde, an amine source, and pyruvic acid in ethanol with catalytic trifluoroacetic acid yields substituted pyrrol-2(5H)-ones. This method allows incorporation of various substituents on the phenyl ring and amino group with good yields and structural control.

Thiazole Ring Construction and Attachment

The 4-(4-fluoro-phenyl)thiazol-2-yl substituent is typically introduced via:

  • Synthesis of 2-aminothiazole derivatives through cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources.
  • Subsequent coupling of the aminothiazole intermediate with the pyrrolone core.

Microwave-assisted synthesis has been employed to efficiently prepare 2-amino-5-arylidene-1,3-thiazolidin-4-ones, which can be transformed into the desired thiazole derivatives. These methods use sulfur/nitrogen displacement reactions with primary amines under controlled conditions to achieve high yields and selectivity.

Amino Group Introduction

The 5-amino functionality on the pyrrolone ring is introduced either:

  • Directly during the multi-component pyrrolone synthesis by using an amino-containing reagent.
  • Or by post-synthetic modification of a precursor pyrrolone via amination reactions.

The presence of the amino group is critical for biological activity and is confirmed by spectroscopic methods such as NMR and IR.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrrolone formation 4-fluorobenzaldehyde, pyruvic acid, primary amine, ethanol, catalytic trifluoroacetic acid, reflux or microwave irradiation One-pot, multi-component condensation; microwave can reduce reaction time and improve yield
Thiazole synthesis α-haloketone, thiourea or sulfur/nitrogen sources, primary amines, microwave irradiation or conventional heating Microwave-assisted methods enhance efficiency; reaction temperature typically 80–150°C
Amination Amino reagents or amination agents under mild conditions Amino group introduced in situ or post-synthesis; confirmed by NMR and IR

Research Findings on Optimization

  • Microwave Irradiation : Use of microwave reactors has been shown to significantly improve reaction rates and yields in the synthesis of thiazole derivatives and pyrrolones by providing uniform heating and reducing side reactions.

  • Catalysts and Solvents : Catalytic amounts of trifluoroacetic acid in ethanol are effective for pyrrolone ring formation. Glacial acetic acid with acetate salts and piperidine can facilitate Knoevenagel-type condensations in thiazole synthesis.

  • Temperature Control : Precise temperature monitoring (e.g., 80–150°C) is essential to avoid decomposition and side products, especially in sulfur/nitrogen displacement reactions during thiazole ring formation.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern on aromatic rings and heterocycles. Long-range proton-carbon correlations validate the position of substituents on the pyrrolone and thiazole rings.

  • Mass Spectrometry : High-resolution MS confirms molecular weight and purity.

  • IR Spectroscopy : Characteristic bands for amino groups and carbonyls confirm functional group presence.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
1. Pyrrolone core synthesis 4-fluorobenzaldehyde, pyruvic acid, amine, TFA, ethanol Reflux or microwave, 60–90 min Substituted pyrrol-3-one with 5-amino group
2. Thiazole ring synthesis α-haloketone, thiourea, primary amine Microwave or conventional heating, 80–150°C 2-Aminothiazole intermediate
3. Coupling and final assembly Pyrrolone intermediate + thiazole derivative Mild conditions, inert atmosphere Target compound with dual fluoro-phenyl substitution

The preparation of 5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one involves sophisticated multi-step organic synthesis combining pyrrolone ring formation, thiazole ring construction, and strategic functional group introduction. Microwave-assisted methods and catalytic conditions have been demonstrated to improve efficiency and yields. Analytical techniques such as NMR and mass spectrometry confirm the successful synthesis and substitution patterns. This compound’s preparation is supported by a broad range of organic synthesis methodologies documented in recent literature and patents.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amino group (–NH<sub>2</sub>) undergoes alkylation and acylation under standard conditions. These reactions modify the compound’s electronic properties and enhance solubility for pharmacological applications.

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationEthyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Ethyl derivative (secondary amine)75–80%
AcylationAcetyl chloride, pyridine, RTN-Acetylated product (amide)85–90%

Nucleophilic Aromatic Substitution

Electron-deficient positions on the thiazole and fluorophenyl rings are susceptible to nucleophilic substitution.

Target Position Reagents Conditions Product Notes
Thiazole C-5NaN<sub>3</sub>, DMSO80°C, 12 hrsAzide-substituted thiazoleRequires microwave assistance
Fluorophenyl paraNH<sub>3</sub>/CuI, DMF100°C, inert atmosphereAmmonia-substituted phenylLimited by fluorine’s EWG effect

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkyl groups.

Reaction Type Catalyst/Base Substrate Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Boronic acid derivativesBiaryl-functionalized compound60–70%
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosAryl halidesN-Arylated derivatives50–55%

Cycloaddition Reactions

The pyrrolone ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Dipolarophile Conditions Product Application
AcrylonitrileThermal, 120°CPyrrolo-isoxazoline hybridBioactive scaffold design
DMADMicrowave, 150°C, 30 minFused bicyclic structureEnhanced kinase inhibition

Oxidation and Reduction

Controlled redox reactions modify functional groups without disrupting the core structure.

Reaction Type Reagents Product Outcome
OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>Sulfoxide-thiazole derivativeIncreased polarity
ReductionNaBH<sub>4</sub>, MeOHPyrrolidine alcohol (1,2-dihydro reduction)Altered hydrogen bonding

Biologically Relevant Transformations

In metabolic studies, the compound undergoes hydroxylation and glucuronidation:

Enzyme System Reaction Metabolite Activity
Cytochrome P450C-4 hydroxylation4-Hydroxy-pyrroloneReduced cytotoxicity
UDP-GlucuronosyltransferaseGlucuronide conjugationWater-soluble glucuronideEnhanced excretion

Key Mechanistic Insights:

  • Thiazole Reactivity : The electron-withdrawing fluorine substituents direct electrophilic attacks to the C-5 position of the thiazole ring.

  • Amino Group : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), influencing inhibitory activity .

  • Pyrrolone Ring : The ketone group is redox-active, enabling structural diversification via reduction to secondary alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C17H15F2N3OSC_{17}H_{15}F_2N_3OS, with a molecular weight of approximately 357.38 g/mol. Its unique thiazole and pyrrole rings are significant for its interaction with biological targets.

Protein Kinase Inhibition

One of the primary applications of this compound is its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell growth and division. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.

Compound Target Inhibition Type IC50 Value
5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-oneProtein Kinase ACompetitive50 nM

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. It has been tested against several bacterial strains, revealing effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interacting with Nucleic Acids: Binding to DNA or RNA to modulate gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituents, molecular conformations, and synthesis.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound: 5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one Not explicitly provided Dual 4-fluorophenyl groups, thiazole ring, amino-pyrrolone core N/A Planar pyrrolone-thiazole system; perpendicular fluorophenyl group orientation
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4) C₂₈H₂₀ClF₂N₇S Chlorophenyl, triazolyl, pyrazolyl, fluorophenyl ~604.1 g/mol Non-planar conformation; steric hindrance from triazole and pyrazole rings
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5) C₂₈H₂₀F₃N₇S Triple fluorophenyl groups, triazolyl, pyrazolyl ~607.6 g/mol Isostructural with Compound 4; similar steric and electronic profiles
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one C₁₆H₁₆ClN₃O₃S Chloro-dimethoxyphenyl, methyl-thiazole 365.8 g/mol Smaller molecular weight; methoxy groups increase solubility

Key Findings

Substituent Effects :

  • The target compound ’s dual 4-fluorophenyl groups enhance lipophilicity compared to the chloro-dimethoxyphenyl analog in .
  • Compounds 4 and 5 incorporate triazolyl and pyrazolyl rings , introducing additional hydrogen-bonding sites but increasing steric bulk.

Conformational Differences: The target compound’s thiazole-linked fluorophenyl group adopts a perpendicular orientation relative to the planar pyrrolone-thiazole system, similar to Compound 5’s non-planar fluorophenyl groups . In contrast, the chloro-dimethoxyphenyl analog lacks this conformational flexibility due to rigid methoxy substituents.

Synthetic Considerations: Compounds 4 and 5 were synthesized in high yields (>85%) via cyclocondensation, suggesting scalable routes for analogous pyrrolone-thiazole systems.

Computational tools like Multiwfn could elucidate these effects through wavefunction analysis.

Biological Activity

5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one is a complex organic compound with potential therapeutic applications. This compound belongs to a broader class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of fluorine atoms in its structure enhances its pharmacological profile by improving lipophilicity and bioavailability.

Chemical Structure and Properties

The chemical formula of the compound is C19H18F2N3OC_{19}H_{18}F_2N_3O, and it features multiple functional groups that contribute to its biological activity. The thiazole ring and the fluorinated phenyl groups are particularly significant in mediating interactions with biological targets.

PropertyValue
Molecular Weight371.3623 g/mol
Chemical FormulaC₁₉H₁₈F₂N₃O
IUPAC Name(2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, fluorinated triazoles have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Case Study:
A study reported the synthesis of several fluorinated triazole derivatives and their evaluation against MDA-MB-231 breast cancer cells. The most active compounds exhibited IC₅₀ values as low as 16.6 µM, indicating potent inhibitory effects on cell viability (Cheng et al., 2007) .

Antibacterial and Antifungal Properties

Thiazole derivatives are recognized for their antibacterial and antifungal activities. The compound's structural features suggest potential interactions with bacterial enzymes, which could lead to antimicrobial effects.

Research Findings:
In a comparative study, thiazole derivatives demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . This highlights the potential utility of this compound in treating fungal infections.

Mechanistic Insights

The mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For example, some fluorinated compounds have been identified as inhibitors of HER2 tyrosine kinase, a target in breast cancer therapy .

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in cancer cell growth
Apoptosis InductionTriggers programmed cell death in cancer cells
Antimicrobial ActionDisrupts bacterial cell wall synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one, and what intermediates are critical for yield optimization?

  • Methodology : Synthesis typically involves multi-step heterocyclization. For example:

Thiazole Formation : React 4-fluorophenyl thiourea with α-bromo ketones to form the thiazole core (e.g., 4-(4-fluorophenyl)thiazol-2-amine) .

Pyrrolone Assembly : Use the Paal-Knorr reaction to cyclize γ-keto amides, introducing the 1,2-dihydropyrrol-3-one moiety .

Amination : Introduce the 5-amino group via nucleophilic substitution or catalytic hydrogenation of nitro precursors .

  • Key Intermediates : Monitor purity of 4-(4-fluorophenyl)thiazol-2-amine (HPLC, >98%) and γ-keto amide intermediates (TLC, Rf = 0.5 in ethyl acetate/hexane) .

Q. How can the compound’s solubility and stability be systematically evaluated for in vitro assays?

  • Methodology :

  • Solubility : Use Hansen solubility parameters (HSPiP software) to select solvents (e.g., DMSO for stock solutions). Validate via dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolysis of the thiazole ring) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from fluorophenyl and thiazole groups (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in tautomerism (e.g., 1,2-dihydropyrrol-3-one vs. enol forms) using single-crystal analysis .

Advanced Research Questions

Q. How can synthetic yields be improved for the thiazole-pyrrolone scaffold under varying reaction conditions?

  • Methodology :

  • Catalytic Optimization : Compare Pd(OAc)₂ vs. CuI in Buchwald-Hartwig amination (e.g., 65% vs. 45% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C, improving yield by 20% .
  • Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. off-target effects)?

  • Methodology :

  • Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions (e.g., RMSD < 2.0 Å over 100 ns trajectories) to validate binding poses .
  • Metabolite Profiling : Use LC-HRMS to detect active metabolites that may contribute to observed discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors at the 5-amino group, hydrophobic regions near the thiazole) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for fluorophenyl substitutions (e.g., 4-F vs. 2-F analogs) to optimize binding affinity .
  • ADMET Prediction : Use QikProp to prioritize derivatives with improved logP (1–3) and CNS permeability (PSA < 90 Ų) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on the tautomeric state of the 1,2-dihydropyrrol-3-one ring?

  • Methodology :

  • Variable-Temperature NMR : Monitor proton exchange between enol and keto forms (e.g., coalescence temperature ~100°C in DMSO-d₆) .
  • Theoretical Calculations : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental bond lengths (C=O: 1.22 Å vs. 1.24 Å observed) .

Q. Why do different heterocyclization agents (e.g., PTSA vs. POCl₃) produce divergent regioselectivity in thiazole formation?

  • Methodology :

  • Mechanistic Studies : Use in situ IR to track intermediate formation (e.g., thiourea-PTSA adducts vs. phosphorylated intermediates) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to determine rate-limiting steps (e.g., C-S bond formation) .

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